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molecular formula C9H7NOS B186841 2-Hydroxy-4-phenylthiazole CAS No. 3884-31-9

2-Hydroxy-4-phenylthiazole

Cat. No. B186841
M. Wt: 177.22 g/mol
InChI Key: UXIWLHNMLDJWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575156B2

Procedure details

To a solution of 1-phenyl-2-thiocyanato-ethanone (20 g, 113 mmol) in HOAc (100 mL) was added 50% aqueous H2SO4 (20 mL). The mixture was refluxed for 10 min. The mixture was poured into water. The solid formed was collected by filtration to give crude 4-phenyl-3H-thiazol-2-one (20 g) which was used for the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][S:9][C:10]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:13]S(O)(=O)=O.O>CC(O)=O>[C:1]1([C:7]2[NH:11][C:10](=[O:13])[S:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CSC#N)=O
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC(SC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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